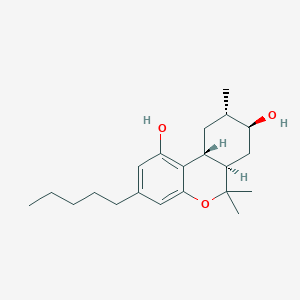

Anticopalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is naturally found in several plants, including Vitex hemsley, Eperua purpurea, Eperua leucantha, Pinus monticola, Pinus strobus, and Oxystigma oxyphyllum . It has garnered significant attention due to its potential biological activities, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anticopalic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve the use of labdane-type diterpenoids as starting materials, followed by specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the rhizomes of Kaempferia elegans. The extraction process is followed by purification steps to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Anticopalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxic activity against cancer cell lines. For example, amide derivatives of this compound have shown significant cytotoxic activity against leukemia and breast cancer cell lines .

Scientific Research Applications

Chemistry: In chemistry, anticopalic acid is used as a precursor for synthesizing various derivatives with potential biological activities.

Biology: In biological research, this compound and its derivatives are evaluated for their cytotoxic activity against different cancer cell lines. Studies have shown that certain derivatives of this compound can induce non-apoptotic cell death in cancer cells by inhibiting focal adhesion kinase (FAK) activation .

Medicine: In medicine, this compound is being investigated for its potential as an anti-cancer agent. The compound’s ability to inhibit FAK activation makes it a promising candidate for treating aggressive types of cancer, such as triple-negative breast cancer .

Industry: In the pharmaceutical and cosmetics industries, this compound is used for its potential therapeutic properties. The compound’s derivatives are incorporated into various products aimed at improving health and wellness .

Mechanism of Action

The mechanism of action of anticopalic acid involves the inhibition of focal adhesion kinase (FAK) activation. FAK is a protein that plays a crucial role in cell attachment, migration, invasion, proliferation, and survival. By inhibiting FAK activation, this compound induces non-apoptotic cell death in cancer cells, making it a potential therapeutic agent for treating aggressive cancers .

Comparison with Similar Compounds

- Agatholic acid

- Agathalic acid

- Agathic acid

- 3β-hydroxyanticopalic acid

- 19-methoxythis compound

- 19-O-succinylagatholic acid

Comparison: this compound is unique among its similar compounds due to its specific ability to inhibit FAK activation. While other similar compounds may have different biological activities, this compound’s unique mechanism of action makes it particularly valuable in cancer research .

Properties

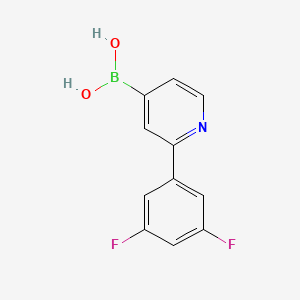

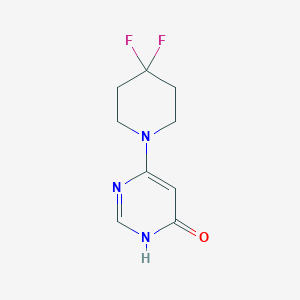

Molecular Formula |

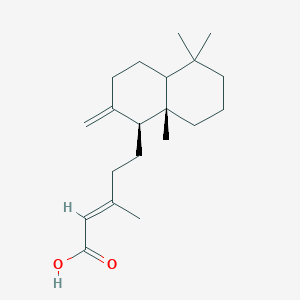

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

InChI |

InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17?,20+/m0/s1 |

InChI Key |

JFQBNOIJWROZGE-YSNLAMCCSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CCC2[C@@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)